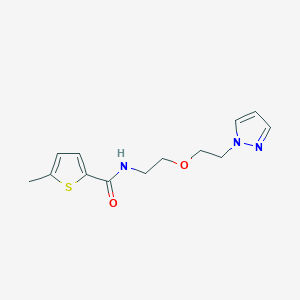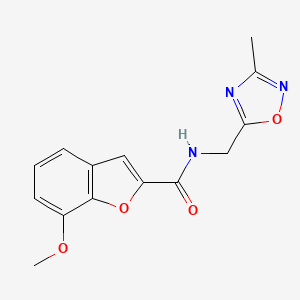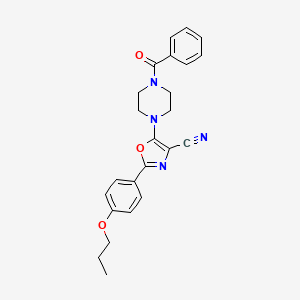![molecular formula C22H20N4OS B2688836 7-phenyl-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1226457-63-1](/img/structure/B2688836.png)
7-phenyl-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thieno[3,2-d]pyrimidin-4(3H)-one is a class of organic compounds known as thienopyrimidones . These are aromatic heterocyclic compounds containing a thiophene ring fused to a pyrimidin-4-one ring . The phenyl and piperazine substitutions could potentially alter the properties and biological activity of the base structure.
Synthesis Analysis
While specific synthesis methods for your compound were not found, thieno[2,3-d]pyrimidine-4-carboxylic acids, which are structurally similar, can be synthesized through several methods . One method involves the use of substituted pyrimidine-4-carboxylic acid derivatives in the construction of the thiophene ring . Another method uses 2-nitrothiophenes as starting compounds for the preparation of esters of target acids by reducing their 1-N-oxides .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry . Single-crystal X-ray diffraction (SXRD) can also be used to unambiguously solve the structure .Aplicaciones Científicas De Investigación
Antimicrobial Activity
Research indicates that substituted tricyclic compounds, including thieno[2,3-d]pyrimidine derivatives, have been synthesized and evaluated for their antimicrobial effectiveness. These compounds have shown significant antibacterial and antifungal activities, highlighting their potential as therapeutic agents against various microbial infections (Mittal, Sarode, & Vidyasagar, 2011).
Anticancer Activity
Thieno[2,3-d]pyrimidine derivatives have been identified as novel selective inhibitors of the vascular endothelial growth factor receptor 3 (VEGFR3), demonstrating significant potential in the treatment of metastatic triple-negative breast cancer. These compounds have been shown to inhibit cancer cell proliferation and migration, induce apoptosis, and effectively inhibit breast cancer growth in vivo (Li et al., 2021).
Anti-inflammatory and Analgesic Activity
The synthesis and biological evaluation of new thienopyrimidine derivatives have revealed their potential as antimicrobial and anti-inflammatory agents. These compounds have shown remarkable activity against fungi, bacteria, and inflammation, suggesting their utility in treating conditions associated with inflammation and pain (Tolba, El‐Dean, Ahmed, & Hassanien, 2018).
Chemical Synthesis and Characterization
The chemical synthesis and characterization of thieno[2,3-d]pyrimidine derivatives and their analogs have been extensively studied. These studies include the development of novel synthetic methodologies and the exploration of their chemical properties, which are crucial for understanding their mechanism of action and for further development into therapeutic agents. One study focused on the microwave-assisted synthesis and antibacterial activity of benzyl piperazine with pyrimidine and isoindolinedione, showcasing the innovative approaches to synthesizing these compounds (Merugu, Ramesh, & Sreenivasulu, 2010).
Mecanismo De Acción
Direcciones Futuras
Thieno[3,2-d]pyrimidin-4(3H)-one derivatives have shown various types of pharmacological activity, including antimicrobial, antifungal, analgesic, anti-inflammatory, anticancer, antioxidant, and others . Therefore, future research could focus on exploring these activities further and developing new potentially biologically active substances based on this scaffold .
Propiedades
IUPAC Name |
7-phenyl-2-(4-phenylpiperazin-1-yl)-3H-thieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4OS/c27-21-20-19(18(15-28-20)16-7-3-1-4-8-16)23-22(24-21)26-13-11-25(12-14-26)17-9-5-2-6-10-17/h1-10,15H,11-14H2,(H,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQVGERQRROPCQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC4=C(C(=O)N3)SC=C4C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-methoxybenzamide hydrochloride](/img/structure/B2688753.png)

![2-(Perfluorophenyl)-2,5,6,8-tetrahydro-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium tetrafluoroborate](/img/structure/B2688756.png)


![2-[(3,4-Dimethylphenyl)sulfanyl]ethanimidamide hydrochloride](/img/structure/B2688765.png)

![2-(4-fluorophenyl)-7-[(2-furylmethyl)amino]-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2688767.png)
![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2688768.png)

![6-Nitro[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2688770.png)


![2-[(5-ethyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2688775.png)